molecular formula C12H18N2O4S B2840538 N,N-diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide CAS No. 873579-61-4

N,N-diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide

Cat. No.: B2840538
CAS No.: 873579-61-4
M. Wt: 286.35
InChI Key: ABNYCUYQIDMQLD-UHFFFAOYSA-N
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Description

N,N-diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a nitro group, two methyl groups, and a sulfonamide functional group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide typically involves the nitration of a suitable precursor followed by sulfonation and subsequent alkylation. One common method involves the nitration of 3,4-dimethylbenzenesulfonamide using a mixture of concentrated sulfuric acid and nitric acid. The resulting nitro compound is then subjected to alkylation with diethylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N,N-diethyl-3,4-dimethyl-5-aminobenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

N,N-diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial properties and interactions with biological systems.

    Medicine: Investigated for its potential use as a drug or drug precursor, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide involves its interaction with biological targets, particularly enzymes. The nitro group can undergo reduction to form reactive intermediates that can inhibit enzyme activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and disrupt normal biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-nitrobenzenesulfonamide
  • N,N-diethyl-4-methyl-5-nitrobenzenesulfonamide
  • N,N-diethyl-3,5-dimethyl-4-nitrobenzenesulfonamide

Uniqueness

N,N-diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both methyl and nitro groups on the benzene ring can affect the compound’s electronic properties and its interactions with biological targets.

Properties

IUPAC Name

N,N-diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-5-13(6-2)19(17,18)11-7-9(3)10(4)12(8-11)14(15)16/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNYCUYQIDMQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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